molecular formula C18H27N3 B11275181 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline

4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline

Cat. No.: B11275181
M. Wt: 285.4 g/mol
InChI Key: AJLSNOAXXISZGO-UHFFFAOYSA-N
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Description

4-(5,7-Dimethyl-1,3-diazatricyclo[3311~3,7~]dec-2-yl)-N,N-dimethylaniline is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline typically involves multiple steps. The starting materials often include 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and aniline derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product. The process often includes purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Shares a similar tricyclic structure but lacks the aniline moiety.

    4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol: Similar structure with a phenol group instead of an aniline group.

Uniqueness

4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline is unique due to its specific combination of a tricyclic core and aniline functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H27N3

Molecular Weight

285.4 g/mol

IUPAC Name

4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C18H27N3/c1-17-9-18(2)12-20(10-17)16(21(11-17)13-18)14-5-7-15(8-6-14)19(3)4/h5-8,16H,9-13H2,1-4H3

InChI Key

AJLSNOAXXISZGO-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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